![molecular formula C19H17FN4O2S B2685145 5-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyridin-2(1H)-one CAS No. 1219844-89-9](/img/structure/B2685145.png)
5-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyridin-2(1H)-one
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Description
Scientific Research Applications
Fluorescence Applications
Compounds incorporating fluorophores, such as 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine derivatives, have been highlighted for their high fluorescence quantum yields. The systematic analysis of these organic fluorophores has expanded their applications, potentially including in imaging and diagnostic tools (Lei Shi et al., 2016).
Anticancer Activity
Fluoro substituted compounds have shown anti-lung cancer activity, indicating the potential of fluorine-containing molecules like 5-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyridin-2(1H)-one in oncological research (A. G. Hammam et al., 2005).
Antimicrobial and Antitubercular Activities
Thiazole-aminopiperidine hybrids have been evaluated for their activity against Mycobacterium tuberculosis, showcasing the importance of such structures in the development of new therapeutic agents (V. U. Jeankumar et al., 2013). Furthermore, novel pyridine-thiazole hybrid molecules have exhibited high antiproliferative activity and selectivity towards cancer cell lines, suggesting their potential as anticancer agents (I. Ivasechko et al., 2022).
Enzyme Inhibition
Compounds with the thiadiazole moiety have been synthesized and evaluated as histamine H3 receptor antagonists for the treatment of diabetes, illustrating the versatility of thiadiazole-containing compounds in modulating biological targets (Ashwin U. Rao et al., 2012).
properties
IUPAC Name |
5-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c20-15-6-2-1-5-14(15)18-23-22-17(27-18)13-4-3-9-24(11-13)19(26)12-7-8-16(25)21-10-12/h1-2,5-8,10,13H,3-4,9,11H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHLMGYPAGVWIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNC(=O)C=C2)C3=NN=C(S3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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